Ethyl 8-amino-1,7-naphthyridine-3-carboxylate Ethyl 8-amino-1,7-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811125
InChI: InChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC15811125

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name ethyl 8-amino-1,7-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H11N3O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3,(H2,12,13)
Standard InChI Key RGHFLYDOQOILCR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1)C=CN=C2N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate belongs to the naphthyridine family, a class of bicyclic heterocycles containing two fused pyridine rings. The compound’s structure features:

  • Amino group (-NH2_2): Positioned at the 8-carbon of the naphthyridine scaffold, enabling hydrogen bonding with biological targets.

  • Ethyl ester (-COOEt): Located at the 3-carbon, enhancing solubility in organic solvents and facilitating further chemical modifications.

The planar naphthyridine core allows for π-π stacking interactions, while the electron-rich amino and ester groups contribute to its reactivity in nucleophilic and electrophilic substitutions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H11N3O2\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight217.22 g/mol
logP (Partition Coefficient)1.92 (predicted)
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors5 (N, O atoms)

The relatively low logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 8-amino-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. Two primary methodologies are employed:

Cyclocondensation of Pyridine Derivatives

A common approach involves the cyclocondensation of 2-aminopyridine-3-carboxylate derivatives with aldehydes or ketones under acidic or basic conditions. For example, reacting ethyl 2-amino-3-pyridinecarboxylate with acetylene dicarboxylate in the presence of a Lewis acid catalyst yields the naphthyridine core.

Functionalization of Preformed Naphthyridines

An alternative route starts with 1,7-naphthyridine-3-carboxylate, which undergoes nitration at the 8-position followed by reduction to introduce the amino group. Palladium-catalyzed hydrogenation or tin(II) chloride in hydrochloric acid are commonly used for this reduction.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key ReagentsAdvantages
Cyclocondensation45–60Ethyl 2-amino-3-pyridinecarboxylate, Acetylene dicarboxylateShort reaction time
Functionalization55–70HNO3_3, SnCl2_2, HClHigher regioselectivity

Industrial-scale production often employs continuous flow reactors to optimize efficiency and scalability.

Biological Activities and Mechanisms

Antimicrobial Properties

Ethyl 8-amino-1,7-naphthyridine-3-carboxylate exhibits broad-spectrum antimicrobial activity. Studies suggest it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin.

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)Mechanism
Bacterial DNA gyrase8 μg/mLEnzyme inhibition
MCF-7 cells12.5 μMCaspase-3 activation

Future Directions and Applications

Drug Development

Structural optimization, such as replacing the ethyl ester with a bioisostere (e.g., amide), could enhance pharmacokinetic properties. Computational docking studies predict strong binding affinity for kinase targets like EGFR .

Material Science

The compound’s conjugated π-system makes it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.1 eV, suitable for photovoltaic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator